molecular formula C15H20N2O2 B3232165 Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate CAS No. 1334499-82-9

Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate

Cat. No.: B3232165
CAS No.: 1334499-82-9
M. Wt: 260.33 g/mol
InChI Key: PSWWJLDDNOFCJW-UHFFFAOYSA-N
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Description

Structural Classification and Unique Features of Spirocyclic Scaffolds

Spirocycles are polycyclic organic compounds in which two or more rings are connected by a single common atom, known as the spiro atom. thieme-connect.com This structural arrangement confers a distinct three-dimensional geometry, often with the planes of the constituent rings being perpendicular to each other. thieme-connect.com Key features that distinguish spirocyclic scaffolds include:

Three-Dimensionality : Unlike flat aromatic systems, spirocycles possess an inherent three-dimensionality. This spatial complexity allows for more precise and favorable interactions with the three-dimensional binding sites of biological targets like enzymes and receptors. thieme-connect.com

Structural Rigidity : The spiro junction locks the conformation of the molecule, reducing its conformational flexibility. researchgate.net This rigidity can optimize the orientation of functional groups for binding, potentially leading to improved potency and selectivity, while minimizing the entropic penalty upon binding. thieme-connect.com

High sp³ Character : Spirocycles are rich in sp³-hybridized carbon atoms. An increased fraction of sp³ carbons (Fsp³) in a molecule generally correlates with improved physicochemical properties, such as higher solubility, better metabolic stability, and an increased likelihood of clinical success. researchgate.net

Novelty : Spirocyclic scaffolds provide access to novel chemical space, which is advantageous for developing new drugs and securing intellectual property. thieme-connect.com

The Foundational Role of Diazaspiro[3.5]nonane Cores

The diazaspiro[3.5]nonane core, which consists of a four-membered azetidine (B1206935) ring and a six-membered piperidine (B6355638) ring sharing a spirocyclic carbon, is a particularly important motif in drug discovery. The presence of two nitrogen atoms at various positions (e.g., 1,6-; 1,7-; 2,6-; 2,7-) offers multiple points for chemical modification.

The strategic value of these cores is significantly enhanced through the use of orthogonal protection schemes. This involves placing two different, selectively removable protecting groups on the two nitrogen atoms. thieme-connect.com This strategy allows for the stepwise and controlled functionalization of each amine, enabling the synthesis of complex molecules with precisely defined architectures. For instance, the synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane has been developed to serve as a versatile building block for further elaboration in medicinal chemistry programs. thieme-connect.com The 2,7-diazaspiro[3.5]nonane framework is also considered a privileged scaffold for introducing structural diversity into drug candidates.

Diazaspiro[3.5]nonane IsomerProtecting Groups ExampleSignificance in SynthesisReference
2,6-Diazaspiro[3.5]nonaneBoc (on N2), Benzyl (B1604629) (on N6)Orthogonally protected building block for versatile functionalization. thieme-connect.com
2,7-Diazaspiro[3.5]nonaneBoc (on N7)Privileged scaffold in medicinal chemistry; mono-protection allows for selective reaction at N2.
1,7-Diazaspiro[3.5]nonaneBoc (on N1)Intermediate for drug discovery programs, accessible via multi-step synthesis. google.com

Positioning of Benzyl 1,6-Diazaspiro[3.5]nonane-1-carboxylate within Contemporary Synthetic Research

This compound represents a quintessential example of a strategically designed synthetic intermediate. While detailed research publications focusing specifically on this exact isomer are not prevalent, its structure provides clear insight into its intended role. The compound features a 1,6-diazaspiro[3.5]nonane core where the nitrogen of the azetidine ring (N1) is protected by a benzyl carbamate (B1207046) (Cbz or Z) group, and the nitrogen of the piperidine ring (N6) remains as a secondary amine.

The Cbz group is a well-established protecting group in organic synthesis, stable under a variety of conditions but readily removable by catalytic hydrogenation. This configuration makes this compound an ideal building block for sequential synthesis. The unprotected secondary amine at N6 can be functionalized first through reactions such as acylation, alkylation, or reductive amination. Subsequently, the Cbz group at N1 can be removed to allow for a second, different modification at that position. This orthogonal approach is fundamental in constructing libraries of complex molecules for screening in drug discovery programs. Its value lies in providing a rigid, three-dimensional scaffold that can be systematically decorated with different pharmacophoric elements.

Properties of this compound
Molecular FormulaC₁₅H₂₀N₂O₂
Molecular Weight260.33 g/mol
StructureA spirocyclic system with a Cbz-protected azetidine nitrogen and an unprotected piperidine nitrogen.
RoleOrthogonally protected synthetic building block.

Historical Trajectory and Methodological Advancements in Spirocyclic Amine Synthesis

The synthesis of spirocyclic amines, particularly those containing strained four-membered rings like azetidine, has evolved significantly over time. Early methods often relied on multi-step sequences that could be lengthy and inefficient.

More recent methodological advancements have provided more direct and elegant routes to these valuable scaffolds. For example, the synthesis of a 2,6-diazaspiro[3.5]nonane derivative was reported via a six-step sequence, which, while effective, highlights the complexity of classical approaches. thieme-connect.comresearchgate.net

Contemporary research has focused on developing more efficient and innovative strategies. Noteworthy advancements include:

Strain-Release Driven Synthesis : A powerful method has been developed that utilizes the high ring strain of azabicyclo[1.1.0]butane precursors. These strained intermediates undergo electrophile-induced spirocyclization to generate a diverse library of azetidine-containing spirocycles, including those with four-, five-, or six-membered rings. thieme-connect.comresearchgate.net This approach provides rapid, gram-scale access to these important building blocks. thieme-connect.com

Phase-Transfer Catalysis : Enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved through intramolecular C-C bond formation using a chiral phase-transfer catalyst. nih.gov This method allows for the creation of highly enantioenriched products that can be further elaborated. nih.gov

Photochemical Synthesis : The use of photoredox catalysis has been applied to the construction of spirocyclic systems, offering a modern toolkit for accessing structurally diverse and novel scaffolds.

These modern methods represent a significant leap forward, enabling the efficient, scalable, and often stereocontrolled synthesis of complex spirocyclic amines and their derivatives for application in advanced chemical research.

Synthetic StrategyDescriptionKey AdvantageReference
Multi-step Classical SynthesisLinear sequence involving protection, ring formation, and functional group manipulation over several steps.Established and reliable for specific targets. thieme-connect.com
Strain-Release SpirocyclizationUses highly strained intermediates (e.g., azabicyclo[1.1.0]butanes) that rearrange to form the spirocyclic core.Rapid access to diverse spiro-azetidines in a single key step. thieme-connect.comresearchgate.net
Enantioselective Phase-Transfer CatalysisIntramolecular cyclization catalyzed by a chiral phase-transfer agent to control stereochemistry.High enantioselectivity for chiral spirocycles. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 1,8-diazaspiro[3.5]nonane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14(19-11-13-5-2-1-3-6-13)17-10-8-15(17)7-4-9-16-12-15/h1-3,5-6,16H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWWJLDDNOFCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN2C(=O)OCC3=CC=CC=C3)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729067
Record name Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
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Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-82-9
Record name 1,6-Diazaspiro[3.5]nonane-1-carboxylic acid, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334499-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID00729067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl 1,6 Diazaspiro 3.5 Nonane 1 Carboxylate

Key Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis of Benzyl (B1604629) 1,6-diazaspiro[3.5]nonane-1-carboxylate reveals several key disconnections that guide the design of its synthesis. The primary disconnection involves the benzyl carbamate (B1207046) group, leading back to the unprotected 1,6-diazaspiro[3.5]nonane core and a suitable benzylating agent. This approach allows for the late-stage introduction of the protecting group, simplifying the handling of intermediates.

Further disconnection of the 1,6-diazaspiro[3.5]nonane core can be envisioned through two main strategies: breaking the azetidine (B1206935) ring or the piperidine (B6355638) ring. Disconnecting the four-membered azetidine ring often leads to precursors that can undergo intramolecular cyclization. A common retrosynthetic pathway involves the disconnection of one of the C-N bonds of the azetidine ring, leading to a piperidine derivative with a suitable leaving group and a nucleophilic nitrogen. Alternatively, disconnection of the spirocyclic center can suggest intermolecular coupling strategies.

A plausible retrosynthetic route, inspired by the synthesis of related diazaspirocycles, starts with commercially available and simpler precursors. For instance, the piperidine ring can be constructed from a substituted pyridine, and the azetidine ring can be formed in a subsequent intramolecular cyclization step. This approach allows for the early introduction of key functionalities and a convergent synthesis.

Table 1: Key Precursors for the Synthesis of 1,6-Diazaspiro[3.5]nonane Core

Precursor StructureNameRole in Synthesis
4-(aminomethyl)-1-benzylpiperidine-4-carbonitrileA key intermediate that can be cyclized to form the azetidine ring.
1,1-bis(bromomethyl)cyclobutane (B2691830)A precursor for constructing the spirocyclic system via intermolecular coupling with a diamine.
N-benzyl-3-chloropropylamineA building block for the stepwise construction of the piperidine ring followed by azetidine ring formation.

Direct and Stepwise Construction of the Spiro[3.5]nonane Ring System

The construction of the spiro[3.5]nonane ring system is the cornerstone of the synthesis of Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate. Various methodologies have been developed to achieve this, ranging from intramolecular cyclizations to intermolecular coupling reactions.

Intramolecular cyclization is a widely employed strategy for the formation of the strained four-membered azetidine ring. nih.gov These reactions typically involve a nucleophilic nitrogen atom attacking an electrophilic carbon center within the same molecule. In the context of 1,6-diazaspiro[3.5]nonane synthesis, this often involves a piperidine precursor bearing a side chain with a suitable leaving group.

One common approach involves the synthesis of a 4-(aminomethyl)-4-(hydroxymethyl)piperidine derivative. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, which then undergoes intramolecular substitution by the primary amine to form the azetidine ring. The reaction conditions for this cyclization are crucial to favor the formation of the four-membered ring over competing intermolecular reactions. The use of a strong base in a dilute solution is often employed to facilitate the intramolecular process.

Inspired by the synthesis of related diazaspirocycles, another effective intramolecular cyclization strategy involves the use of a nitrile precursor. For example, a 4-(aminomethyl)-1-benzylpiperidine-4-carbonitrile can be reduced to the corresponding primary amine, which can then be induced to cyclize onto the adjacent quaternary carbon, displacing a suitable leaving group previously installed.

Spiroannulation reactions provide a powerful tool for the construction of spirocyclic systems. rsc.org While less common for the direct synthesis of 1,6-diazaspiro[3.5]nonane, strategies involving the expansion of a smaller ring, such as a cyclopropane (B1198618) or cyclobutane (B1203170), can be envisioned. For instance, a spiro-cyclobutane derivative could potentially undergo a ring expansion to form the piperidine ring of the diazaspiro[3.5]nonane system. These reactions often proceed through cationic or radical intermediates and can offer a high degree of stereocontrol.

Intermolecular coupling reactions offer a convergent approach to the spirocyclic core. This strategy typically involves the reaction of two different fragments that come together to form the spirocenter. A plausible approach for the synthesis of 1,6-diazaspiro[3.5]nonane would involve the reaction of a 1,1-dielectrophilic cyclobutane derivative with a suitable dinucleophilic species.

For example, 1,1-bis(bromomethyl)cyclobutane can be reacted with a protected diamine, such as benzylamine, in a double N-alkylation reaction to construct the piperidine ring. Subsequent functional group manipulations and cyclization would then lead to the formation of the azetidine ring. The success of this approach relies on controlling the chemoselectivity of the alkylation steps to avoid polymerization and other side reactions.

Chemo- and Regioselective Introduction of the Benzyl Carbamate Protecting Group

The introduction of the benzyl carbamate (Cbz) protecting group is a critical step in the synthesis of the target compound. The 1,6-diazaspiro[3.5]nonane core possesses two secondary amine functionalities with different steric and electronic environments. The nitrogen atom of the azetidine ring is generally more sterically hindered and less nucleophilic than the nitrogen atom of the piperidine ring. This difference in reactivity can be exploited to achieve chemo- and regioselective protection.

The protection is typically carried out by reacting the unprotected 1,6-diazaspiro[3.5]nonane with benzyl chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com To favor mono-protection on the more reactive piperidine nitrogen, the reaction can be performed at low temperatures with a stoichiometric amount of the protecting group reagent. The choice of base and solvent also plays a significant role in controlling the selectivity. A hindered base may further enhance the selectivity for the less sterically encumbered piperidine nitrogen.

In cases where selectivity is difficult to achieve, an alternative strategy involves the protection of both nitrogen atoms followed by the selective deprotection of one of the Cbz groups. However, this adds extra steps to the synthesis. Therefore, optimizing the conditions for direct selective protection is generally preferred.

Table 2: Reagents for Benzyl Carbamate Protection

ReagentNamePurpose
Benzyl chloroformate (Cbz-Cl)Source of the benzyl carbamate protecting group.
Triethylamine (Et3N)A common base used to neutralize the HCl generated during the reaction.
Dichloromethane (CH2Cl2)A typical solvent for the protection reaction.

Stereoselective Synthesis and Enantiomeric Excess Control

The development of stereoselective methods for the synthesis of this compound is of significant interest, as the stereochemistry of such building blocks can have a profound impact on the biological activity of the final drug candidates. Asymmetric synthesis of this compound can be approached by introducing chirality at a key stage of the synthesis.

One potential strategy involves the use of a chiral auxiliary. A chiral amine can be used as a starting material to construct the piperidine ring, thereby setting the stereochemistry of the molecule early in the synthesis. This chiral information can then direct the stereochemical outcome of subsequent reactions.

Another approach is to employ a chiral catalyst in one of the key bond-forming reactions. For instance, an asymmetric intramolecular cyclization to form the azetidine ring could be catalyzed by a chiral transition metal complex. This would allow for the direct formation of an enantiomerically enriched product.

Furthermore, resolution of a racemic mixture of the final product or a key intermediate is also a viable option. This can be achieved through classical resolution with a chiral acid or through chiral chromatography. While effective, this approach is often less efficient than a direct asymmetric synthesis. The development of a practical and scalable stereoselective synthesis remains a key challenge in the production of enantiomerically pure this compound.

Application of Chiral Auxiliaries

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.com In this approach, a chiral molecule is temporarily attached to a substrate, directing subsequent reactions to form one diastereomer preferentially over the other. researchgate.net After the desired stereocenter is set, the auxiliary is removed and can often be recycled. sigmaaldrich.com

While specific literature detailing the use of chiral auxiliaries for the direct synthesis of this compound is scarce, the principles can be applied based on established methods. Auxiliaries such as Evans' oxazolidinones or Myers' pseudoephedrine amides are widely used to direct the alkylation of enolates, a key bond-forming reaction that could be used to construct the spirocyclic core. researchgate.netnih.gov For instance, a chiral auxiliary could be attached to a precursor molecule to guide the diastereoselective formation of the azetidine or piperidine ring system before the final spirocyclization step.

Key Features of Chiral Auxiliary-Based Synthesis:

Temporary Incorporation: The auxiliary is covalently bonded to the substrate to direct stereochemistry.

Diastereoselective Reactions: It creates a chiral environment, leading to the preferential formation of one diastereomer.

Cleavage and Recovery: The auxiliary is removed in a later step, yielding the enantiomerically enriched product.

Commonly used chiral auxiliaries are often derived from readily available and inexpensive natural sources, such as amino acids or terpenes. researchgate.net

Asymmetric Catalysis in Spiroheterocycle Formation

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries, using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This field has been pivotal in the synthesis of complex molecules, including spiroheterocycles. nih.govbenthamscience.com

Methods relevant to the formation of spiro-N-heterocycles include:

Transition Metal Catalysis: Palladium-catalyzed reactions, such as divergent asymmetric [3+2] spiroannulation, have proven effective in synthesizing chiral spiro-furanindoline derivatives with high yields (up to 99%) and excellent stereoselectivities (up to 99% ee). nih.govacs.org Similar strategies could be adapted for the construction of the diazaspiro[3.5]nonane core.

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for synthesizing spiroheterocycles. nih.gov For example, NHC-catalyzed asymmetric [3+4]-cycloaddition reactions have been used to create spirocyclic products containing seven-membered rings in good yields and with excellent enantioselectivities. nih.gov This type of catalysis avoids the use of expensive and potentially toxic heavy metals.

Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts, often derived from cinchona alkaloids, has been successfully applied in the enantioselective synthesis of spirocyclic oxindoles, achieving up to 96% ee. rsc.org

These catalytic methods provide powerful tools for establishing the crucial quaternary stereocenter characteristic of spirocyclic compounds. nih.govacs.org

Optimization of Reaction Conditions and Process Efficiency

Moving from a laboratory-scale synthesis to a viable industrial process requires meticulous optimization of all reaction parameters to ensure safety, cost-effectiveness, and reproducibility.

Solvent Effects and Temperature Control

The choice of solvent and the precise control of temperature are critical variables that can dramatically influence reaction outcomes, affecting reaction rates, yields, and selectivity. A patent for the synthesis of a closely related analog, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, outlines a multi-step process where these parameters are carefully defined for each transformation. google.com

For example, in this analogous synthesis, different solvents are employed for specific steps:

Ring Formation: Acetonitrile (B52724) is used for a cyclization step at temperatures ranging from 25-90°C.

Reduction: Methanol is the solvent of choice for a reduction step.

Acylation/Protection: Dichloromethane or a tetrahydrofuran/water mixture is used for reactions involving p-toluenesulfonyl chloride or Boc anhydride (B1165640), respectively, typically at 25°C. google.com

This demonstrates that solvent polarity, solubility of reagents, and temperature stability are key considerations in selecting the optimal conditions for each step of a synthetic sequence.

Table 1: Example Reaction Conditions from a Multi-Step Synthesis of a Diazaspiro[3.5]nonane Analog

StepReaction TypeSolventTemperature (°C)Time (hours)
1Malonate AdditionEthanol25-805
2ReductionTetrahydrofuran0-702.5
3SulfonylationDichloromethane2512
4CyclizationAcetonitrile25-903
5ReductionMethanol25-801
6Boc ProtectionDichloromethane2512
7DeprotectionMethanol253

Data adapted from a patent for the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate. google.com

Catalyst Selection and Loading

In catalytic reactions, the choice of catalyst and its loading (the amount used relative to the substrate) are paramount for process efficiency. For asymmetric syntheses, catalysts must provide high enantioselectivity. For industrial applications, they must also be highly active, allowing for low loading levels to minimize cost and reduce potential contamination of the final product with residual metals.

For instance, in palladium-catalyzed spiroannulations, ligand selection is crucial for controlling both enantio- and diastereoselectivity. nih.govacs.org In organocatalysis, the structure of the N-heterocyclic carbene can be tuned to optimize reactivity and selectivity for a specific transformation. nih.gov High catalyst loading, while sometimes necessary in early-stage discovery, is often a barrier to scale-up due to the high cost of catalysts like gold or palladium. nih.gov Therefore, a significant part of process optimization involves screening for highly efficient catalysts that perform well at low loadings.

Industrial Production Considerations and Scale-up Feasibility

Scaling a synthetic route from the laboratory (milligram to gram scale) to industrial production (kilogram to ton scale) presents numerous challenges. nih.gov A route that is effective in a lab setting may be impractical for large-scale manufacturing due to cost, safety, or technical issues. spirochem.com

Key considerations for the scale-up of a synthesis for a compound like this compound include:

Cost of Goods: The price of starting materials, reagents, and catalysts is a primary driver. Routes that use expensive or difficult-to-source materials are less likely to be commercially viable. nih.gov

Process Safety and Environmental Impact: Reactions that use highly toxic reagents (e.g., cyanides), generate significant waste, or require extreme conditions (e.g., very high pressures or cryogenic temperatures) are problematic for scale-up. nih.gov

Robustness and Reproducibility: The process must consistently deliver the product with the required purity and yield. This involves identifying and controlling critical process parameters. spirochem.com

Purification: Chromatography, which is common in the lab, is often too expensive and slow for large-scale production. Developing scalable purification methods, such as crystallization or distillation, is crucial.

The development of a truly scalable synthesis often involves redesigning the entire synthetic route to favor more robust and cost-effective chemical transformations. nih.gov A "demo batch" at a 10-100 gram scale is often a vital step to validate the scalability of a new synthetic process before larger investments are made. spirochem.com

Chemical Reactivity and Derivatization of the 1,6 Diazaspiro 3.5 Nonane Core

Selective Deprotection Strategies for the Benzyl (B1604629) Carbamate (B1207046) Group

The benzyl carbamate (Cbz or Z group) is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to selective removal, most commonly via catalytic hydrogenolysis. This process involves the cleavage of the benzylic carbon-oxygen bond, liberating the free amine, carbon dioxide, and toluene (B28343).

The most prevalent and efficient method for the deprotection of the Cbz group on the 1,6-diazaspiro[3.5]nonane core is catalytic hydrogenolysis. This reaction is typically carried out using a heterogeneous catalyst, with palladium on carbon (Pd/C) being the most common choice. The reaction proceeds under a hydrogen atmosphere (H₂ gas), often at atmospheric pressure using a balloon, in a variety of protic solvents.

The mechanism involves the adsorption of the substrate and hydrogen onto the surface of the palladium catalyst. This facilitates the cleavage of the C-O bond of the benzyl ester, forming an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the deprotected secondary amine at the N-1 position, along with toluene and carbon dioxide as byproducts. The efficiency of this method is high, and the reaction conditions are generally mild, preserving other functional groups.

While catalytic hydrogenolysis is the standard, other reagents can achieve this transformation, although they are less commonly employed for this specific scaffold.

Table 1: Common Conditions for Benzyl Carbamate (Cbz) Deprotection
Reagent/CatalystHydrogen SourceTypical SolventsConditionsNotes
10% Palladium on Carbon (Pd/C)H₂ (gas, 1 atm)Methanol, Ethanol, Ethyl AcetateRoom TemperatureMost common and efficient method.
Palladium Black1,4-CyclohexadieneEthanolRoom Temp. to RefluxKnown as transfer hydrogenolysis; avoids handling H₂ gas.
Palladium on Carbon (Pd/C)Ammonium FormateMethanol, EthanolRoom Temp. to RefluxAnother common transfer hydrogenolysis method.

Functionalization Reactions at Nitrogen Centers

With the N-1 position protected, the secondary amine at the N-6 position of the piperidine (B6355638) ring is the primary site for introducing molecular diversity. This nucleophilic center readily participates in a variety of bond-forming reactions.

N-Alkylation: The secondary amine at N-6 can be alkylated using various alkylating agents, typically alkyl halides (e.g., iodides, bromides, or chlorides), in the presence of a base. The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The base, often a non-nucleophilic amine like diisopropylethylamine (DIPEA) or a carbonate salt like potassium carbonate (K₂CO₃), is required to neutralize the hydrohalic acid byproduct. This method allows for the introduction of a wide array of alkyl and substituted alkyl groups at the N-6 position.

N-Acylation: The N-6 amine can be readily acylated to form amides, which is a common strategy in drug discovery to modulate physicochemical properties. This transformation is typically achieved by reacting the spirocycle with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. The reaction is a nucleophilic acyl substitution. The high reactivity of acyl halides often allows the reaction to proceed rapidly at or below room temperature. Alternatively, coupling of the N-6 amine with a carboxylic acid can be accomplished using standard peptide coupling reagents.

Table 2: Reagents for N-Alkylation and N-Acylation
TransformationReagent ClassExamplesTypical BaseSolvent
N-AlkylationAlkyl HalidesMethyl iodide, Benzyl bromideK₂CO₃, DIPEADMF, Acetonitrile (B52724)
N-AcylationAcyl HalidesAcetyl chloride, Benzoyl chlorideTriethylamine, DIPEADCM, THF
N-AcylationCarboxylic AnhydridesAcetic anhydridePyridine, TriethylamineDCM, THF

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and represents a key strategy for functionalizing the N-6 position. scienceinfo.comchemistrylearner.com This reaction allows for the introduction of alkyl groups that may be difficult to install via direct alkylation. The process involves two main steps: the reaction of the secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate, followed by the reduction of this intermediate to the corresponding tertiary amine. stackexchange.comorganicchemistrytutor.com

When a secondary amine like the one at N-6 reacts with an aldehyde or ketone, the initial adduct is a hemiaminal. stackexchange.com This hemiaminal then loses water to form a positively charged iminium ion. scienceinfo.comchemistrysteps.com Unlike the imines formed from primary amines, the iminium ion intermediate is not neutral and is highly reactive toward reduction. chemistrysteps.com This reduction is typically performed in situ using a mild reducing agent that is selective for the iminium ion over the starting carbonyl compound. scienceinfo.com This "one-pot" procedure avoids the problems of over-alkylation often encountered with direct alkylation methods. stackexchange.com

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being particularly common due to its mildness and selectivity. stackexchange.com

Table 3: Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical ConditionsKey Features
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Dichloroethane (DCE), THF; often with Acetic AcidMild and selective for iminium ions over aldehydes/ketones. stackexchange.com
Sodium CyanoborohydrideNaBH₃CNMethanol, Ethanol; slightly acidic pH (5-6)Effective but raises toxicity concerns due to cyanide. scienceinfo.com
Sodium BorohydrideNaBH₄Methanol, EthanolLess selective; can reduce the starting carbonyl if not controlled.
Hydrogen with CatalystH₂/Pd-CVarious solventsEffective but can also cleave the Cbz group if present.

Transformations at Peripheral Positions of the Spirocyclic System

While functionalization at the nitrogen centers is the most common strategy for derivatization, modern synthetic methods offer potential pathways to modify the carbon skeleton of the 1,6-diazaspiro[3.5]nonane core. Direct C-H functionalization of cyclic amines is an emerging area that allows for the formation of C-C or C-heteroatom bonds at positions adjacent (α) to the nitrogen atom without pre-functionalization. nih.gov

One conceptual approach involves an intermolecular hydride transfer. nih.gov The N-H amine is first deprotonated, and the resulting amide engages with a hydride acceptor (such as benzophenone) to generate a cyclic imine or enamine intermediate in situ. This electrophilic intermediate can then be trapped by a potent nucleophile, such as an organolithium or Grignard reagent, to install a new substituent at the α-carbon position. nih.gov While not specifically reported for Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate, this strategy could theoretically be applied to functionalize the C-5 or C-7 positions of the piperidine ring.

Other advanced C-H functionalization techniques, often employing transition metal catalysis (e.g., Rhodium, Palladium), could also be envisioned for modifying the spirocyclic framework, though such applications would require significant methodological development. yale.edu

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the primary transformations involving the 1,6-diazaspiro[3.5]nonane core are well-established in organic chemistry.

Cbz Deprotection (Hydrogenolysis): The mechanism of catalytic hydrogenolysis involves the oxidative addition of the benzyl C-O bond to the palladium surface. acsgcipr.orgacsgcipr.org The adsorbed benzylic species is then cleaved by reaction with adsorbed hydrogen atoms (hydride transfer) to release toluene. The resulting carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide. acsgcipr.org

N-Acylation: The N-acylation of the N-6 amine follows a classical nucleophilic acyl substitution pathway. The lone pair of the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride). This forms a tetrahedral intermediate, which then collapses by expelling the leaving group (e.g., chloride) to yield the final amide product.

Reductive Amination: For a secondary amine, the mechanism begins with a nucleophilic attack on the carbonyl carbon to form a zwitterionic tetrahedral intermediate. organicchemistrytutor.com Proton transfer generates a carbinolamine (or hemiaminal). Under mildly acidic conditions, the hydroxyl group is protonated, turning it into a good leaving group (water). Elimination of water, assisted by the lone pair on the adjacent nitrogen, results in the formation of a resonance-stabilized iminium cation. scienceinfo.comchemistrysteps.com This electrophilic iminium ion is then irreversibly reduced by a hydride donor (e.g., from NaBH(OAc)₃), which attacks the carbon of the C=N double bond to afford the final tertiary amine product. scienceinfo.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of a molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR: Proton NMR spectroscopy identifies the different types of protons in the molecule. For Benzyl (B1604629) 1,6-diazaspiro[3.5]nonane-1-carboxylate, the spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) (CH₂) protons, and the aliphatic protons of the spirocyclic core. The aromatic protons typically appear as a multiplet in the range of 7.3-7.4 ppm. The benzylic protons would be visible as a singlet around 5.1 ppm. The protons on the piperidine (B6355638) and azetidine (B1206935) rings of the diazaspiro[3.5]nonane skeleton are expected to produce a series of multiplets in the aliphatic region of the spectrum.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Key signals would include the carbonyl carbon of the carbamate (B1207046) group (typically around 155-165 ppm), the aromatic carbons of the benzyl ring (127-137 ppm), the benzylic carbon (around 67 ppm), and the distinct signals for the aliphatic carbons of the spirocyclic system, including the unique spiro carbon atom.

¹⁵N NMR: Nitrogen-15 NMR, while less common due to lower sensitivity, can directly probe the nitrogen atoms of the diazaspiro core. This technique would confirm the presence of two distinct nitrogen environments: one within the benzyl carbamate group and the other as a secondary amine within the piperidine ring. The chemical shifts would provide insight into the electronic environment of each nitrogen atom.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Carbonyl (C=O)-~156.2
Aromatic C (Quaternary)-~136.5
Aromatic CH~7.35 (m, 5H)~128.6, ~128.2
Benzylic CH₂~5.15 (s, 2H)~67.1
Spiro C-~40.0
Piperidine CH₂ (adjacent to N-H)~2.90 (t, 2H)~48.0
Piperidine CH₂ (adjacent to spiro C)~1.75 (t, 2H)~35.1
Azetidine CH₂ (adjacent to N-Cbz)~3.80 (t, 2H)~55.0
Azetidine CH₂ (adjacent to spiro C)~2.10 (t, 2H)~32.5

Note: This table presents illustrative data based on typical chemical shifts for the functional groups present. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

For Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate (C₁₅H₂₀N₂O₂), the expected exact mass can be calculated. An HRMS experiment, often using electrospray ionization (ESI), would measure the mass of the protonated molecule [M+H]⁺. The close agreement between the measured mass and the calculated mass provides strong evidence for the correct molecular formula, ruling out other potential formulas with the same nominal mass.

Interactive Table 2: Illustrative HRMS Data

Parameter Value
Molecular FormulaC₁₅H₂₀N₂O₂
Ion Type[M+H]⁺
Calculated Exact Mass261.1598
Measured Exact Mass261.1601
Mass Error (ppm)1.1

Note: This table shows representative data. A mass error of less than 5 ppm is typically considered confirmation of the molecular formula.

Chromatographic Methods for Purity Assessment (HPLC, GC, UPLC)

Chromatographic techniques are fundamental for assessing the purity of a chemical compound by separating it from any starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): This is the most common method for purity analysis of non-volatile compounds like this compound. A typical setup would involve a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid. Detection is commonly performed using an ultraviolet (UV) detector, which would show a strong response from the benzyl group's aromatic ring. The purity is determined by the relative area of the main product peak compared to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While potentially applicable, the relatively high molecular weight and polarity of this compound might require derivatization to increase its volatility for GC analysis.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a newer technique that uses smaller stationary phase particles and higher pressures than HPLC. This results in faster analysis times, higher resolution, and improved sensitivity, making it an excellent method for rapid and accurate purity determination.

Interactive Table 3: Example HPLC Purity Analysis Conditions

Parameter Condition
InstrumentHPLC with UV Detector
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)
Gradient10% to 90% B over 15 minutes
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time~8.5 min
Purity Result>98%

Note: The conditions and results are illustrative and would require experimental optimization.

X-ray Crystallography for Solid-State Structure Elucidation

When a compound can be grown as a single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For a spirocyclic compound, this method would unambiguously confirm the connectivity of the rings and the stereochemistry at the spiro center. While specific crystal structure data for this compound is not widely published, analysis of related structures shows that this technique reveals critical details about ring conformations and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, causing its bonds to vibrate. Key absorptions for this compound would include:

A strong C=O stretching band for the carbamate carbonyl group, typically around 1690-1710 cm⁻¹.

C-H stretching bands for the aromatic ring (above 3000 cm⁻¹) and aliphatic groups (below 3000 cm⁻¹). theaic.org

An N-H stretching band for the secondary amine in the piperidine ring, usually appearing as a moderate peak in the 3300-3500 cm⁻¹ region.

C-O and C-N stretching bands in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds. Expected Raman signals would include strong bands for the aromatic ring C=C stretching vibrations (around 1600 cm⁻¹) and the symmetric vibrations of the spirocyclic skeleton. theaic.org

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of a molecule like Benzyl (B1604629) 1,6-diazaspiro[3.5]nonane-1-carboxylate. Methods such as Density Functional Theory (DFT) or ab initio Hartree-Fock (HF) calculations would be employed to determine its optimized three-dimensional structure. asianpubs.org These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of the atoms, providing key geometric parameters. nih.gov

This analysis would yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's spatial arrangement. Furthermore, these calculations reveal the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. inovatus.es This information is crucial for predicting the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Data from Geometric Optimization (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule.)

ParameterAtom 1Atom 2Atom 3Atom 4Value
Bond Length N1C2--~ 1.47 Å
C5 (Spiro)N6--~ 1.46 Å
C=OO--~ 1.23 Å
Bond Angle C2N1C9-~ 109.5°
C4C5 (Spiro)N6-~ 90.0°
Dihedral Angle C2N1C=OO~ 180.0°
HN6C7H~ 60.0°

Conformational Analysis and Energy Landscape Mapping

The 1,6-diazaspiro[3.5]nonane core, with its fused cyclobutane (B1203170) and piperidine (B6355638) rings, possesses significant conformational flexibility. The rigidity of the spiro junction is a key feature that limits conformational mobility, which is often a desirable trait in drug design. mdpi.com Conformational analysis would be performed to identify the most stable low-energy conformations (conformers) of the entire molecule.

This process involves systematically rotating the rotatable bonds—such as the N-C bond of the benzyl carbamate (B1207046) group and the bonds within the piperidine ring—and calculating the potential energy of each resulting structure. The results are used to map the potential energy surface, identifying energy minima (stable conformers) and the energy barriers for interconversion between them. This mapping is essential for understanding which shapes the molecule is likely to adopt under physiological conditions, which in turn influences its biological activity. rsc.orgsemanticscholar.org

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate, an MD simulation would typically be run in a simulated solvent environment (e.g., water) to mimic physiological conditions. This would provide insights into the dynamic flexibility of the spirocyclic rings, the stability of different conformations, and the nature of its interactions with solvent molecules. The simulation can reveal how the molecule vibrates, rotates, and translates, offering a more realistic picture of its behavior than static models alone.

In-Silico Reaction Mechanism Studies and Transition State Analysis

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions. nih.govrsc.org For a molecule like this compound, these studies could be used to investigate its synthesis or potential metabolic pathways.

By modeling a proposed reaction, quantum chemical calculations can identify the structures of transition states—the highest energy points along the reaction coordinate. rsc.org Determining the energy of these transition states allows for the calculation of the activation energy, which is a key factor in determining the reaction rate. This analysis provides a detailed, step-by-step understanding of how reactants are converted into products, which can be invaluable for optimizing synthetic routes. nih.gov

Ligand Design Principles and Scaffold Exploration through Molecular Modeling

The 1,6-diazaspiro[3.5]nonane scaffold is a valuable starting point for designing new bioactive molecules. rsc.orgresearchgate.net Its rigid, three-dimensional structure makes it an attractive template in drug discovery. mdpi.com Molecular modeling techniques are used to explore how derivatives of this scaffold can be designed to bind effectively to a biological target, such as a protein or enzyme. wjpmr.com

This process, often called structure-based drug design, involves docking the spirocyclic ligand into the active site of a target protein. wjpmr.com Computational programs then calculate the binding affinity and predict the optimal orientation of the ligand. By modifying the substituents on the diazaspiro core—for example, by replacing the benzyl carbamate group with other functionalities—researchers can computationally screen large libraries of virtual compounds to identify those with the highest predicted potency and selectivity, guiding future synthetic efforts. nih.govresearchgate.net

Applications in Advanced Organic Synthesis As a Building Block

Precursor in the Synthesis of Architecturally Complex Heterocyclic Systems

The unique topology of the 1,6-diazaspiro[3.5]nonane core makes it an excellent starting point for the synthesis of more elaborate and architecturally complex heterocyclic systems. The Cbz-protected nitrogen on the azetidine (B1206935) ring and the unprotected secondary amine on the piperidine (B6355638) ring provide two distinct points for diversification. Synthetic chemists can selectively functionalize the piperidine nitrogen through reactions like acylation, alkylation, or arylation, while the azetidine nitrogen remains protected. Subsequent deprotection of the Cbz group then opens up the second nitrogen for further chemical transformations.

This stepwise approach allows for the controlled and predictable assembly of complex structures. For instance, the piperidine nitrogen can be incorporated into a new ring system through intramolecular cyclization reactions, leading to the formation of polycyclic frameworks that would be challenging to synthesize through other methods. Research on related diazaspirocycles has demonstrated that such scaffolds can be remodeled through various strategies including ring addition, cleavage, and expansion to access a wide array of structurally distinct compounds from a single parent tricycle. researchgate.net

Contribution to Chemical Space Exploration and Scaffold Diversity

In the field of drug discovery and medicinal chemistry, the exploration of novel chemical space is paramount for identifying new bioactive molecules. The concept of scaffold diversity is central to this effort, as it allows for the creation of compound libraries with a wide range of three-dimensional shapes and functionalities. Spirocyclic scaffolds, particularly those rich in sp³-hybridized carbons like the 1,6-diazaspiro[3.5]nonane core, are highly sought after because they provide access to regions of chemical space that are underexplored by traditional, flatter aromatic compounds. rsc.orgresearchgate.net

Benzyl (B1604629) 1,6-diazaspiro[3.5]nonane-1-carboxylate serves as an ideal building block for diversity-oriented synthesis. By systematically varying the substituents on the two nitrogen atoms and potentially on the carbon backbone, a large and diverse library of compounds can be generated from a single core structure. This approach, often referred to as "scaffold-based" library design, is a powerful strategy for discovering new leads in drug development. The defined exit vectors from the spirocyclic core allow for a controlled survey of the surrounding chemical space, which can be crucial for optimizing interactions with biological targets. researchgate.net

Feature of Spirocyclic ScaffoldContribution to Chemical Space Exploration
Rigid 3D Structure Provides well-defined spatial orientation of substituents.
High sp³ Carbon Content Accesses non-flat, three-dimensional molecular shapes. rsc.org
Orthogonal Protection Allows for controlled, stepwise diversification at multiple points.
Novel Core Structure Leads to libraries with unique and patentable chemical matter.

Development of Novel Synthetic Methodologies Utilizing the Spirocyclic Core

The unique reactivity and structural features of the 1,6-diazaspiro[3.5]nonane core can also be leveraged to develop novel synthetic methodologies. For example, the strained azetidine ring within the spirocycle can potentially undergo ring-opening or ring-expansion reactions under specific conditions, providing access to larger heterocyclic systems that are otherwise difficult to prepare. acs.org The development of cascade reactions initiated from this core could lead to the rapid assembly of complex polycyclic structures in a single step.

Furthermore, the diazaspiro[3.5]nonane framework can serve as a platform for testing and validating new multi-component reactions (MCRs). MCRs are highly efficient reactions in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. By using Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate as one of the components, chemists can explore new reaction pathways and generate novel heterocyclic scaffolds with high efficiency and atom economy.

Role in the Construction of sp³-Rich Molecular Architectures

There is a growing emphasis in medicinal chemistry on the development of molecules with a high fraction of sp³-hybridized carbons. These "sp³-rich" molecules often exhibit improved physicochemical properties, such as higher aqueous solubility and better metabolic stability, compared to their flatter, sp²-rich counterparts. The three-dimensional character of sp³-rich compounds also allows for more specific and intricate interactions with the complex binding sites of biological targets like proteins. rsc.orgrug.nl

This compound is an exemplary sp³-rich building block. Its core structure is inherently three-dimensional, and its use in synthesis directly contributes to the sp³-richness of the final products. By serving as a rigid, non-aromatic scaffold, it enables the construction of complex molecules that occupy a more spherical and three-dimensional volume of chemical space. This is a key strategy in modern drug design to move away from the "flatland" of traditional aromatic compounds and towards more drug-like molecular architectures. The synthesis of libraries based on such scaffolds is a validated approach for producing molecules with favorable properties for further development. rsc.orgacs.org

Propertysp²-Rich Scaffoldssp³-Rich Scaffolds (e.g., 1,6-Diazaspiro[3.5]nonane)
Geometry Predominantly flat, planarThree-dimensional, complex shapes
Solubility Often lowerGenerally higher
Metabolic Stability Can be susceptible to oxidative metabolismOften more stable
Binding Interactions Limited to planar interactionsCan form more specific, multi-point interactions

Q & A

Q. What are the critical steps in synthesizing Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate?

The synthesis typically involves:

  • Cyclization of linear precursors using nucleophilic substitution reactions under basic conditions (e.g., sodium hydride in dimethylformamide) .
  • Benzylation to introduce the benzyl group at the nitrogen atom of the diazaspiro core, enhancing biological activity .
  • Purification via techniques like column chromatography or HPLC to achieve >95% purity .
    Key challenges include optimizing reaction temperatures and solvent systems to prevent side reactions and improve yields .

Q. How is the molecular structure of this compound validated?

  • X-ray crystallography : SHELX software is widely used to resolve crystal structures, confirming spirocyclic geometry and bond angles .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzyl group protons at δ 7.2–7.4 ppm) and verifies stereochemistry .
  • Mass spectrometry : High-resolution MS confirms the molecular formula (e.g., [M+H]+ = 261.2 for C₁₅H₂₀N₂O₂) .

Advanced Research Questions

Q. How do structural modifications influence sigma receptor (S1R/S2R) binding affinity?

  • Substitution effects : Replacing the benzyl group with bulkier aryl groups (e.g., naphthyl) increases S1R affinity but reduces selectivity over S2R .
  • Spiro ring expansion : Derivatives like 1,6-diazaspiro[4.5]decane show altered binding kinetics due to conformational strain .
  • Methodology : Radioligand displacement assays (e.g., using [³H]DTG for S2R) quantify Ki values, with low-nanomolar affinity observed for optimized analogs .

Q. How can contradictions in reported biological activity data be resolved?

  • Assay standardization : Discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., CHO vs. HEK293) or ligand concentrations .
  • Purity verification : Impurities >2% (e.g., unreacted intermediates) can skew results; analytical HPLC is critical .
  • Stereochemical analysis : Enantiomers (if present) may exhibit divergent activity; chiral chromatography or asymmetric synthesis resolves this .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding poses in sigma receptor pockets, highlighting hydrogen bonds with Asp126 (S1R) .
  • MD simulations : Trajectories >100 ns assess stability of ligand-receptor complexes in lipid bilayers .
  • QSAR models : Electron-withdrawing groups on the benzyl ring correlate with enhanced blood-brain barrier permeability .

Methodological Recommendations

  • Crystallography : Use SHELXL for refining high-resolution structures; twinned data may require SHELXPRO .
  • Binding assays : Include positive controls (e.g., Haloperidol for S1R) to validate experimental setups .
  • Synthetic scale-up : Replace DMF with acetonitrile for greener chemistry and easier solvent recovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.